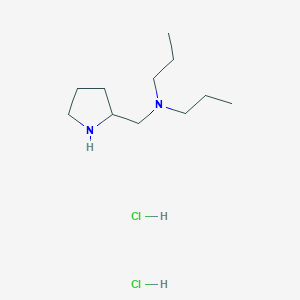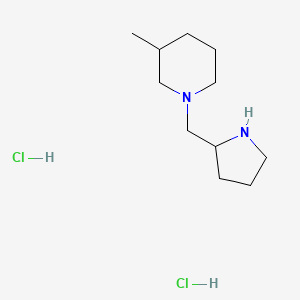
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Descripción general
Descripción
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 . It is a potent psychoactive designer drug that belongs to the family of piperidine derivatives.
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, has been a topic of interest in recent scientific literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is characterized by an average mass of 255.228 Da and a monoisotopic mass of 254.131653 Da .Aplicaciones Científicas De Investigación
Paraquat Poisonings and Lung Toxicity : Paraquat dichloride, a widely used herbicide, has been studied extensively for its safety and toxicological profile. It accumulates mainly in the lung, causing severe pulmonary toxicity. Research on paraquat highlights the critical need for safety and toxicity studies of chemicals, including 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, especially those that may accumulate in human tissues (Dinis-Oliveira et al., 2008).
Piper spp. and Leishmaniasis Treatment : The Piper genus, known for its pharmacological compounds, offers insights into the potential of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride in treating diseases like leishmaniasis. Studies on Piper spp. have identified compounds with leishmanicidal activity, suggesting that structurally similar compounds could also have significant therapeutic potential (Peixoto et al., 2021).
Cytochrome P450 Isoforms and Drug Metabolism : Understanding the interaction of chemicals with cytochrome P450 isoforms is crucial for drug development. Research on inhibitors of these isoforms provides valuable information on how compounds like 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride might be metabolized in the body and their potential drug interactions (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery : Pyrrolidine, a core structure related to 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride, is extensively used in medicinal chemistry. Its presence in bioactive molecules emphasizes the potential of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride in developing new therapeutics. The review on pyrrolidine-based compounds outlines the versatility of this scaffold in drug design, highlighting the importance of exploring similar compounds for pharmaceutical applications (Li Petri et al., 2021).
Propiedades
IUPAC Name |
3-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-3-7-13(8-10)9-11-5-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWKPHGYAVOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



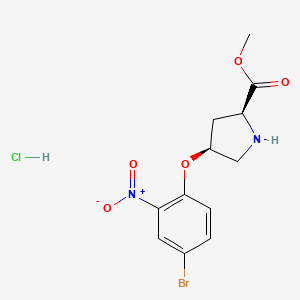




![n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424733.png)
![n-[2-(4-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424734.png)
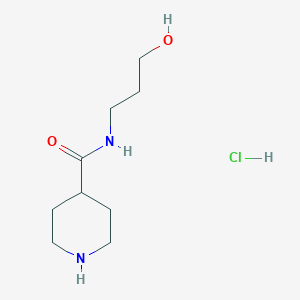
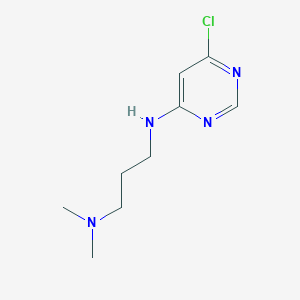
![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
![2-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424739.png)


